molecular formula C9H10F2O B2578554 (2S)-2-(2,4-Difluorophenyl)propan-1-ol CAS No. 2248199-73-5

(2S)-2-(2,4-Difluorophenyl)propan-1-ol

Cat. No. B2578554
CAS RN: 2248199-73-5
M. Wt: 172.175
InChI Key: HOWOZKQRVSTMRP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,4-Difluorophenyl)propan-1-ol is a chiral alcohol that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.

Scientific Research Applications

(2S)-2-(2,4-Difluorophenyl)propan-1-ol has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. In addition, it has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been investigated for its potential as a chiral building block in the synthesis of other chiral compounds.

Mechanism of Action

The mechanism of action of (2S)-2-(2,4-Difluorophenyl)propan-1-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-2-(2,4-Difluorophenyl)propan-1-ol is that it is a chiral compound, which makes it useful as a chiral building block in the synthesis of other chiral compounds. In addition, this compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on (2S)-2-(2,4-Difluorophenyl)propan-1-ol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, this compound could be further studied as a chiral building block in the synthesis of other chiral compounds. Overall, this compound has shown promising results in scientific research, and further investigation of its potential applications is warranted.

Synthesis Methods

The synthesis of (2S)-2-(2,4-Difluorophenyl)propan-1-ol involves the reduction of the corresponding ketone using a chiral catalyst. The reaction can be carried out using various reducing agents such as sodium borohydride, lithium aluminum hydride, or diisobutylaluminum hydride. The chiral catalyst used is typically a chiral ligand that is coordinated to a transition metal such as palladium or rhodium. The reduction reaction is usually carried out under mild conditions, and the yield of this compound can be optimized by adjusting the reaction parameters.

properties

IUPAC Name

(2S)-2-(2,4-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWOZKQRVSTMRP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.